

R(+)-Methylindazone: An In-Depth Technical Guide on the Safety and Toxicity Profile

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Compound of Interest

Compound Name: *R(+)-Methylindazone*

Cat. No.: *B1663522*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct safety and toxicity data for **R(+)-Methylindazone** is publicly available. This guide summarizes the known information and provides a comprehensive analysis of structurally related indazole derivatives to infer a potential safety and toxicity profile. This information is intended for research and drug development professionals and should be interpreted with caution.

Introduction to R(+)-Methylindazone

R(+)-Methylindazone, also known as R(+)-IAA-94, is a potent blocker of epithelial chloride channels.^[1] It is the R-enantiomer of the indanyloxyacetic acid derivative IAA-94. Due to its specific mechanism of action, it has been utilized as a research tool to investigate the function and dynamics of chloride channels.^[1] Additionally, **R(+)-Methylindazone** has been identified as an inhibitor of the Nef-sdAb19 (single-domain antibody) interaction, binding to the negative factor (Nef) protein.^[1]

Direct Safety and Handling Information for R(+)-Methylindazone

As a chemical used for research purposes, the primary safety information available pertains to laboratory handling and storage.

2.1 Handling Precautions: Standard laboratory precautions should be observed when handling **R(+)-Methylindazole**. This includes avoiding inhalation, and contact with skin and eyes, and preventing the formation of dust and aerosols. Use in a well-ventilated area is recommended.

2.2 Storage: For long-term stability, **R(+)-Methylindazole** should be stored at -80°C for up to two years or -20°C for one year.[\[1\]](#)

Inferred Safety and Toxicity Profile from Structurally Related Indazole Derivatives

Given the scarcity of direct toxicological data on **R(+)-Methylindazole**, this section provides an in-depth analysis of the safety and toxicity profiles of structurally related indazole derivatives: Lonidamine, Gamendazole, and H2-Gamendazole. These compounds share the core indazole structure and provide valuable insights into the potential toxicities that may be associated with this chemical class.

3.1 Lonidamine: An Anticancer Agent

Lonidamine is an indazole-3-carboxylic acid derivative with antineoplastic properties.[\[2\]](#) Its mechanism of action involves the inhibition of cellular energy metabolism, specifically targeting the mitochondria of cancer cells.[\[3\]](#)[\[4\]](#)

3.1.1 Clinical Safety and Tolerability of Lonidamine

Lonidamine exhibits an unusual toxicity profile, distinct from conventional cytotoxic agents. It is notably devoid of common side effects like myelosuppression, stomatitis, alopecia, and significant renal, hepatic, or cardiac toxicity.[\[5\]](#) However, it is associated with a unique set of adverse effects.

Adverse Effect	Dosage (as single agent)	Severity/Note	References
Myalgia (Muscle Pain)	300-900 mg/day	Dose-limiting toxicity, also reported at 300-400 mg/m ² . Can range from mild discomfort to severe pain.	[5][6]
Testicular Pain	300-900 mg/day	A frequently reported side effect.	[5][6]
Asthenia (Weakness/Fatigue)	300-900 mg/day	Related to its mechanism of targeting cellular energy production.	[3][5]
Gastrointestinal Discomfort	Not specified	Includes nausea, vomiting, and gastric pain.	[3][5]
Ototoxicity	300-900 mg/day	Hearing-related side effects have been observed.	[5]
Drowsiness	300-900 mg/day	Central nervous system effect.	[5]
Hyperesthesia & Photophobia	Not specified	Increased sensitivity to stimuli and light have been reported.	[5]
Liver Toxicity	> 400 mg/m ² (intravenous)	Elevated liver enzymes indicating potential liver damage have been observed. Regular monitoring of liver function is recommended. Signs of acute hepatic	[3][6]

toxicity at higher IV doses.

Alterations in Blood Counts

Not specified

Anemia has been reported in some patients.

[3]

3.2 Gamendazole and H2-Gamendazole: Male Contraceptive and Polycystic Kidney Disease Research

Gamendazole and its analog, H2-Gamendazole, are indazole derivatives that have been investigated for their potential as non-hormonal male contraceptives and for the treatment of polycystic kidney disease (PKD).[\[7\]](#)[\[8\]](#)

3.2.1 Preclinical Toxicity of Gamendazole and H2-Gamendazole

Compound	Finding	Species	Dosage	References
Gamendazole	100% infertility rate. Reversible in 4 out of 7 animals.	Rat (male)	6 mg/kg (single oral dose)	[8]
Gamendazole	100% fertility returned in 4 out of 6 animals that became infertile.	Rat (male)	3 mg/kg (single oral dose)	[8]
H2-Gamendazole	Mortality in 3 out of 5 animals.	Rat	200 mg/kg	[9] [10]
H2-Gamendazole	Significantly reduced cystic index, kidney size, and blood urea nitrogen; prolonged survival in a PKD model.	Mouse	Not specified	[7]

3.2.2 Reproductive Toxicity

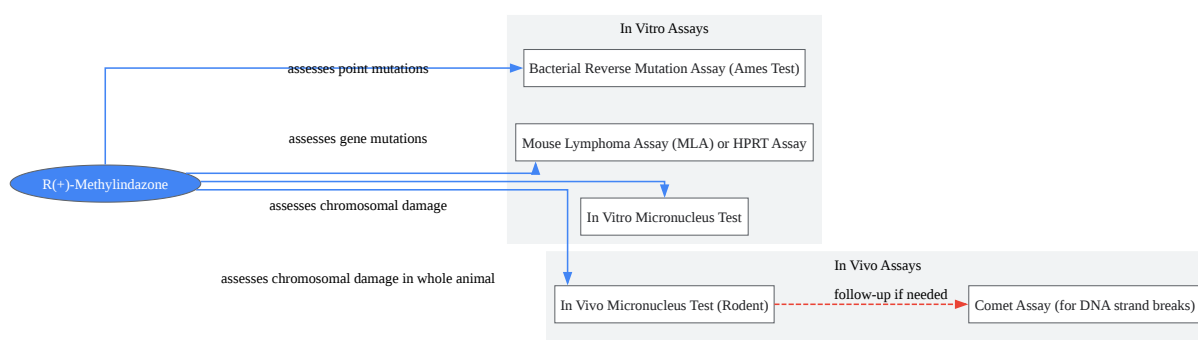
The primary target of toxicity for gamendazole appears to be the male reproductive system, specifically the Sertoli cells in the testes.[8] This can lead to reversible or irreversible infertility. [7][8] Given that **R(+)-Methylindazole** shares the indazole core, a thorough evaluation of potential reproductive toxicity would be a critical component of its safety assessment.

Genotoxicity and Carcinogenicity Considerations

While no direct genotoxicity or carcinogenicity data exists for **R(+)-Methylindazole**, the assessment of such endpoints is a standard and critical part of any drug development program.

4.1 Standard Genotoxicity Assays

A standard battery of genotoxicity tests would be required to assess the mutagenic and clastogenic potential of **R(+)-Methylindazole**.



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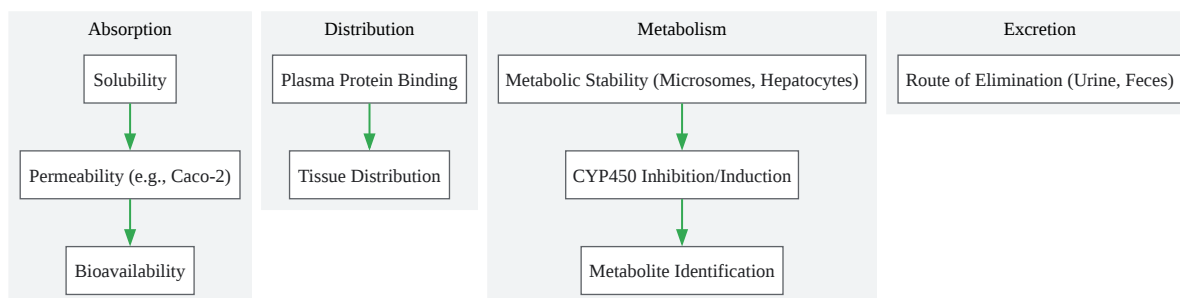
Standard Genotoxicity Testing Workflow.

4.2 Carcinogenicity Assessment

Long-term carcinogenicity studies in rodents are typically required for drugs intended for chronic use.[11] The need for such studies for **R(+)-Methylindazone** would depend on its intended clinical indication, duration of use, and the results of genotoxicity assays.

Pharmacokinetics and ADME Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical to understanding its safety and toxicity profile.[12][13] No specific ADME data for **R(+)-Methylindazone** was found. A typical workflow for characterizing the ADME profile is outlined below.

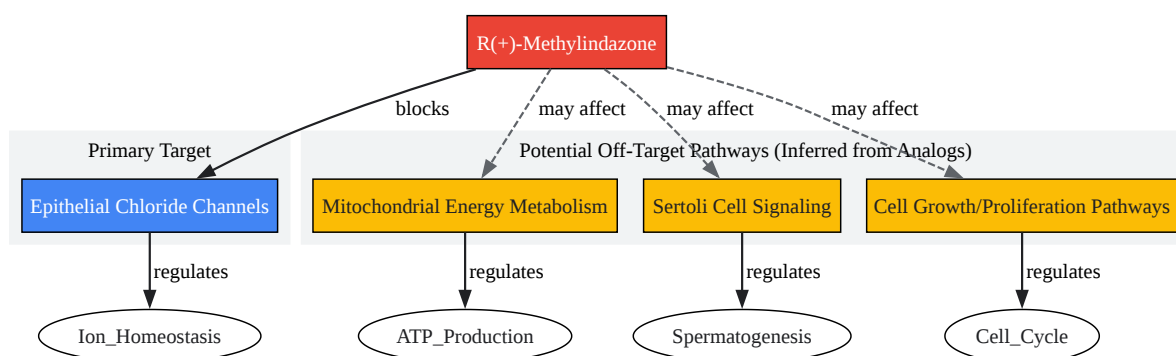


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Key components of an ADME profiling workflow.

Potential Signaling Pathway Interactions

The broader class of indazole derivatives has been shown to interact with various cellular signaling pathways. Lonidamine, for instance, affects energy metabolism pathways.[4] While the specific signaling pathway interactions for **R(+)-Methylindazole** are not fully elucidated beyond its effect on chloride channels, understanding potential off-target effects is crucial for a complete safety assessment.



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*Hypothesized signaling interactions for **R(+)-Methylindazole**.*

Conclusion and Recommendations for Future Research

The safety and toxicity profile of **R(+)-Methylindazole** is largely unknown. Based on the analysis of structurally related indazole derivatives, several key areas warrant careful investigation in any future drug development program:

- **Reproductive Toxicity:** Given the pronounced effects of gamendazole on the male reproductive system, a thorough assessment of reproductive and developmental toxicity is paramount.
- **Musculoskeletal and Neurological Effects:** The myalgia and other neurological side effects associated with lonidamine suggest that safety pharmacology studies should carefully

evaluate these potential liabilities.

- **Hepatic Safety:** Liver toxicity has been observed with lonidamine at higher doses, indicating the need for monitoring liver function in preclinical and clinical studies.
- **Comprehensive ADME and Genotoxicity Profiling:** A full characterization of the pharmacokinetic properties and genotoxic potential of **R(+)-Methylindazole** is essential to understand its disposition in the body and its potential to cause genetic damage.

Further research, including standard preclinical toxicology studies, is necessary to establish a definitive safety and toxicity profile for **R(+)-Methylindazole** before it can be considered for any therapeutic application.

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